molecular formula C19H28N2O5 B8189184 trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8189184
M. Wt: 364.4 g/mol
InChI Key: BJFPRXYSHZLDMG-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester: is a complex organic compound with a molecular weight of 364.44 g/mol. It is a white solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, typically involving the following steps:

  • Protection of the amino group: : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

  • Formation of the piperidine ring: : The piperidine ring is formed through a cyclization reaction.

  • Introduction of the hydroxymethyl group: : The hydroxymethyl group is introduced via a suitable reaction, such as a Grignard reaction.

  • Esterification: : The carboxylic acid group is converted to its benzyl ester form using benzyl alcohol in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid.

  • Reduction: : Reduction reactions can reduce the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions can replace the benzyl ester group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding alcohol.

  • Substitution: : The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

The compound has various applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It is used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: : It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

The compound is unique compared to other similar compounds due to its specific structural features and functional groups. Similar compounds include:

  • 3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid methyl ester

  • 3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid ethyl ester

These compounds differ in their ester groups, which can affect their reactivity and applications.

Properties

IUPAC Name

benzyl (3S,4R)-4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPRXYSHZLDMG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.